1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole
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Overview
Description
1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Preparation Methods
The synthesis of 1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole involves several steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Sulfonylethyl Group: The sulfonylethyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an appropriate nucleophile under basic conditions.
Cyclohexyl Group Addition: The cyclohexyl group can be added via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity standards.
Chemical Reactions Analysis
1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole undergoes various chemical reactions:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted tetrazoles.
Scientific Research Applications
1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites or receptor binding pockets . This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole can be compared with other tetrazole derivatives:
1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)-1-methylurea: This compound has a similar cyclohexyl group but differs in its functional groups, leading to different chemical properties and applications.
1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)-1-methylurea:
The uniqueness of this compound lies in its combination of a tetrazole ring, sulfonylethyl group, and cyclohexyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-12-7-6-10-15(11-12)23(21,22)13(2)16-17-18-19-20(16)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPKUVVYUKCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(C)C2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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